Diasp

Overview

Description

Diasp is a natural compound that has been used in scientific research for its potential therapeutic effects. It is a plant-based compound that has been shown to have a variety of biochemical and physiological effects on the body.

Scientific Research Applications

Botany, Zoology, Ecology, and Limnology : Diaspores are crucial for understanding community patterns and environmental restoration. Their identification aids in insights into community dynamics before disturbances (Catian et al., 2021)(source).

Seedling Establishment and Vigor : As specialized disseminules, diaspores contribute significantly to seedling establishment and vigor (Booth, 1988)(source).

Refractory Material : Diaspore is used in making Al2O3 bricks, performing similarly or better than standard sillimanite bricks (Banerjee, De, & Nandi, 1966)(source).

Reforestation and Agroforestry : Enhancing research on diaspore morphology, dormancy, viability, germination, and seedling development is key for their use in reforestation and agroforestry programs (Niembro Rocas, 2016)(source).

Bryophyte Survival and Colonization : The bryophyte diaspore bank allows species to endure unfavorable periods and facilitates rapid colonization after disturbances, influencing post-disturbance species diversity (Jonsson, 1993)(source).

Plant Dispersal in Rivers : Diaspore mimics can accurately represent real diaspores' dispersal dynamics in rivers, aiding in estimating travel distances and stranding causes (Andersson, Nilsson, & Johansson, 2000)(source).

Mineralogy : Diaspore is a constituent of metamorphosed bauxite deposits and is present in rare, displayable specimens (Hatipoğlu & Chamberlain, 2011)(source).

High-Pressure Research : Diaspore (AlOOH) forms under high pressure and can be detected using techniques like EDXD and Raman spectroscopy (Greene, Luo, & Ruoff, 2008)(source).

Geology : Diaspore is the main mineral in certain bauxite deposits and is often associated with clay minerals (Wang et al., 2014)(source).

Material Science : The vibrational properties of diaspore have been studied using single-crystal Raman spectroscopy and infrared transmission spectroscopy (Delattre et al., 2012)(source).

Dispersal Strategies : Diaspore morphology is linked to plant dispersal strategies, with traits like length, shape, and color influencing these strategies (Wiesbauer, Giehl, & Jarenkow, 2008)(source).

Chemical Synthesis : Diaspore can be synthesized and characterized using various methods such as X-ray diffraction and electron microscopy (Tsuchida & Kodaira, 1990)(source).

Mechanism of Action

Target of Action

Diasp, also known as Diazepam, is a long-acting benzodiazepine . Its primary targets are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Diazepam binds to the benzodiazepine site of the GABA-A receptor, enhancing the effect of GABA . This binding increases the efficiency of GABA, leading to hyperpolarization of neurons and results in anxiolytic, sedative, and anticonvulsant activity . In other words, it reduces the excitation of neurons, calming the brain and nerves.

Biochemical Pathways

The biochemical pathways affected by Diazepam primarily involve the enhancement of GABA activity. GABA operates through the GABA-A receptors, which are ligand-gated chloride channels. When Diazepam binds to these receptors, it enhances the effects of GABA. This leads to an increase in chloride ion conductance, membrane hyperpolarization, inhibition of the action potential, and leads to a decrease in neuronal excitability .

Pharmacokinetics

Diazepam is well absorbed (>90%) and has a volume of distribution of approximately 1.2 L/kg . It is metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4 and 2C19, into active metabolites including desmethyldiazepam and temazepam . These metabolites are then excreted in the urine. The half-life of Diazepam is quite long, ranging from 20 to 80 hours .

Result of Action

The molecular and cellular effects of Diazepam’s action include a decrease in anxiety, sedation, muscle relaxation, and prevention of seizures . At the cellular level, Diazepam enhances the effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the presence of food can delay and decrease the absorption of Diazepam . Additionally, genetic factors such as polymorphisms in the CYP450 enzymes can affect the metabolism and elimination of Diazepam, thereby influencing its efficacy and potential side effects

Safety and Hazards

“Diasp” should not be taken if you have an allergy to aspirin or non-steroidal anti-inflammatory medicines (NSAIDs), dipyridamole, or any of the other ingredients listed in the leaflet . It should also not be taken if you have fructose intolerance, severe kidney disease, are more than 6 months pregnant, have an ulcer of the stomach or intestine, or any condition that increases your risk of bleeding .

properties

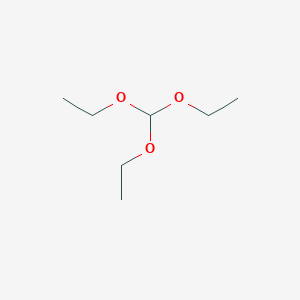

IUPAC Name |

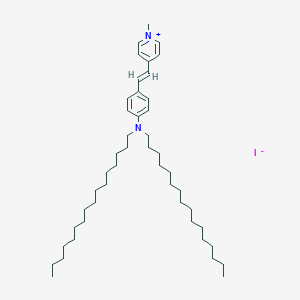

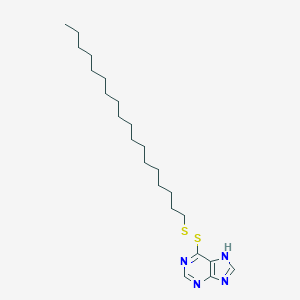

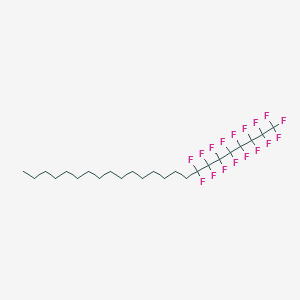

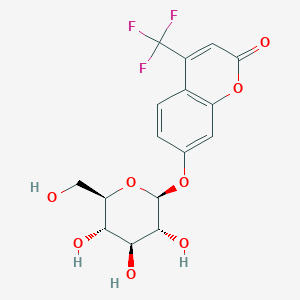

N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H79N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45;/h32-39,42-43H,4-31,40-41H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZWUVVEWKKDQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H79IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114041-00-8 | |

| Record name | 4-[4-(Dihexadecylamino)styryl]-N-methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)